
PROTAC AR Degrader-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC AR Degrader-5 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the androgen receptor (AR). This compound is part of a novel class of small molecules that induce selective degradation of target proteins by hijacking the cellular protein degradation machinery. This compound has shown promise in preclinical studies for its potential to treat diseases such as prostate cancer by degrading the androgen receptor, which plays a crucial role in the progression of this disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC AR Degrader-5 involves the conjugation of a ligand that binds to the androgen receptor with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically starts with the preparation of the individual ligands, followed by their conjugation through a series of chemical reactions. For instance, the androgen receptor ligand can be synthesized by modifying testosterone, while the E3 ligase ligand can be derived from a high-affinity peptidomimetic .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This process may include optimization of reaction conditions, purification steps such as chromatography, and rigorous quality control measures to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions
PROTAC AR Degrader-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ligands, potentially affecting their binding affinity.
Reduction: This reaction can be used to reduce any oxidized intermediates back to their active forms.
Substitution: This reaction is crucial for modifying the ligands to improve their binding properties or to attach the linker.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG). Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions are the conjugated PROTAC molecules, which consist of the androgen receptor ligand, the E3 ligase ligand, and the linker. These products are then purified and characterized to confirm their structure and activity .
科学研究应用
PROTAC AR Degrader-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and to develop new methods for targeted protein degradation.
Biology: Employed in research to understand the role of the androgen receptor in cellular processes and disease progression.
Medicine: Investigated as a potential therapeutic agent for treating diseases such as prostate cancer by degrading the androgen receptor.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the androgen receptor .
作用机制
PROTAC AR Degrader-5 exerts its effects by inducing the degradation of the androgen receptor through the ubiquitin-proteasome system. The compound binds to the androgen receptor and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of the androgen receptor, marking it for degradation by the proteasome. This mechanism allows for the selective and efficient degradation of the androgen receptor, reducing its levels in the cell and inhibiting its activity .
相似化合物的比较
Similar Compounds
ARV-110: Another PROTAC targeting the androgen receptor, currently in clinical trials for prostate cancer.
ARV-766: A second-generation PROTAC with improved efficacy and tolerability compared to ARV-110.
ARCC-4: A high-affinity VHL ligand-based PROTAC targeting the androgen receptor
Uniqueness
PROTAC AR Degrader-5 is unique in its design and mechanism of action. It offers several advantages over traditional androgen receptor inhibitors, including:
Enhanced Selectivity: By targeting the androgen receptor for degradation rather than inhibition, it reduces off-target effects.
Lower Dosing Requirements: The catalytic nature of PROTACs allows for lower doses to achieve the desired therapeutic effect.
Overcoming Resistance: PROTACs can degrade mutant forms of the androgen receptor that are resistant to traditional inhibitors
属性
分子式 |
C52H54F4N8O7S2 |
|---|---|
分子量 |
1043.2 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[[2-[4-[4-[5-[3-[4-cyano-2-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridin-2-yl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H54F4N8O7S2/c1-30-44(73-29-60-30)33-11-9-31(10-12-33)25-59-46(67)40-23-36(65)27-62(40)47(68)45(50(2,3)4)61-41(66)28-70-21-7-8-22-71-37-17-13-32(14-18-37)38-19-16-35(26-58-38)64-49(72)63(48(69)51(64,5)6)39-20-15-34(24-57)42(43(39)53)52(54,55)56/h9-20,26,29,36,40,45,65H,7-8,21-23,25,27-28H2,1-6H3,(H,59,67)(H,61,66)/t36-,40+,45-/m1/s1 |
InChI 键 |
HEIBMKWAJBMSPY-VTYXGMTLSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=NC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=C(C(=C(C=C7)C#N)C(F)(F)F)F)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=NC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=C(C(=C(C=C7)C#N)C(F)(F)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


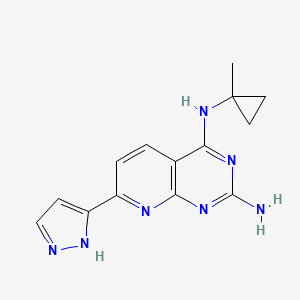
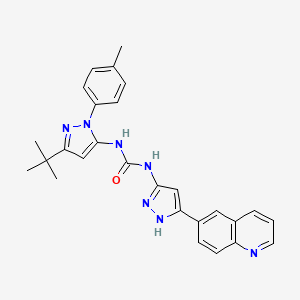


![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)

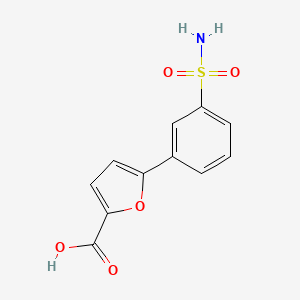
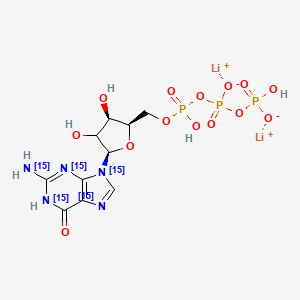




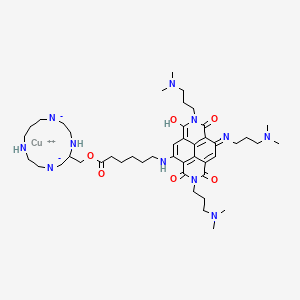
![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)
